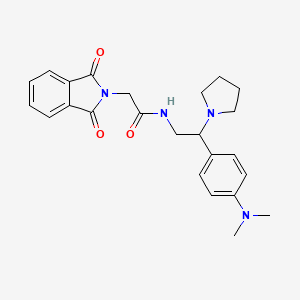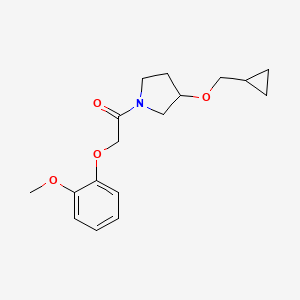![molecular formula C17H26ClN3O3S B2933567 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide CAS No. 733759-43-8](/img/structure/B2933567.png)
2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound, also known as CEP-26401, is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammatory responses, making CEP-26401 a promising candidate for the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
Antibacterial and Anti-Enzymatic Potential
A study by Nafeesa et al. (2017) explored the synthesis of various N-substituted derivatives of acetamide, including compounds structurally related to 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide. These compounds demonstrated significant antibacterial properties against both gram-negative and gram-positive bacteria, as well as low potential against the lipoxygenase (LOX) enzyme, indicating potential therapeutic applications in bacterial infections and inflammation management Nafeesa et al., 2017.
Enzyme Inhibition Studies
Khalid et al. (2014) synthesized a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds showed promising activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic use in conditions like Alzheimer's disease where enzyme inhibition is beneficial Khalid et al., 2014.
Antibacterial Screening
Research by Iqbal et al. (2017) involved the synthesis of N-substituted acetamide derivatives with a focus on their antibacterial properties. These compounds, similar in structure to 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide, were found to be moderately effective against Gram-negative bacterial strains, highlighting their potential in treating bacterial infections Iqbal et al., 2017.
Molecular Docking and Enzyme Inhibitory Activities
Virk et al. (2018) synthesized a variety of N-substituted acetamides and evaluated their inhibition potential against several enzymes. The study's findings suggest potential applications in pharmaceuticals targeting specific enzymatic pathways Virk et al., 2018.
Pharmacological Evaluation of Derivatives
Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including acetamide derivatives, as glutaminase inhibitors. These compounds showed promise in inhibiting GLS, a key enzyme in cancer cell metabolism, suggesting potential use in cancer therapy Shukla et al., 2012.
Spectral Analysis and Antibacterial Study
A study by Khalid et al. (2016) analyzed the spectral properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their antibacterial efficacy. The results indicated moderate to high antibacterial activity, suggesting potential use in antibacterial therapies Khalid et al., 2016.
Biological Interactions and Molecular Docking Analysis
Bharathy et al. (2021) conducted a comprehensive study on the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, using molecular docking to explore potential fungal and cancer activities. This research provides insights into the therapeutic applications of similar acetamide derivatives Bharathy et al., 2021.
Propiedades
IUPAC Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-3-21(4-2)25(23,24)14-8-9-16(20-10-6-5-7-11-20)15(12-14)19-17(22)13-18/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQGYEMKCZWADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933484.png)
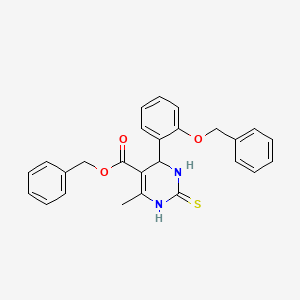
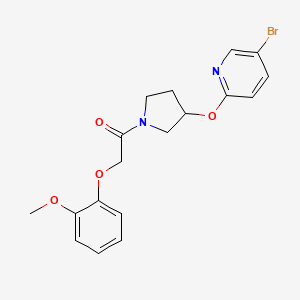
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)
![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)

![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)
![(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2933493.png)
![3-bromo-7,8-dimethyl-2-phenyl-5-hydro-2H,3H,4H-1,3-thiazaperhydroino[3,2-a]thi opheno[2,3-d]pyrimidin-6-one](/img/structure/B2933500.png)
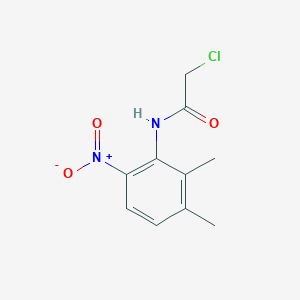
![N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933503.png)
![2-phenyl-5-(trifluoromethyl)-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2933504.png)
